N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide
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Overview
Description
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide is an organic compound with the molecular formula C₁₆H₁₇NO₅S. It is known for its unique structural features, which include an ethylsulfonyl group, a hydroxyphenyl group, and a phenoxyacetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-ethylsulfonyl-2-hydroxybenzene and phenoxyacetic acid.
Formation of Intermediate: The initial step involves the reaction of 5-ethylsulfonyl-2-hydroxybenzene with a suitable reagent to form an intermediate compound.
Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with phenoxyacetic acid under controlled conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted phenoxyacetamide compounds .
Scientific Research Applications
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Modulating Receptors: The compound can interact with cellular receptors, influencing signal transduction pathways.
Altering Gene Expression: It may affect the expression of certain genes, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(ethylsulfonyl)-2-methoxyphenyl]-2-phenoxyacetamide
- N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide
Uniqueness
N-[5-(ethylsulfonyl)-2-hydroxyphenyl]-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(5-ethylsulfonyl-2-hydroxyphenyl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-2-23(20,21)13-8-9-15(18)14(10-13)17-16(19)11-22-12-6-4-3-5-7-12/h3-10,18H,2,11H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBRSWRGGHKSBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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